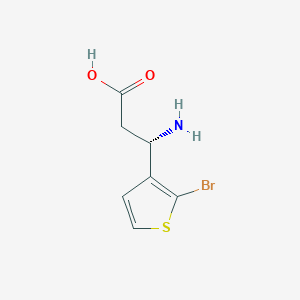

(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid

Description

(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid (CAS: 1366279-75-5) is a chiral amino acid derivative featuring a brominated thiophene ring. Its molecular formula is C₇H₈BrNO₂S, with a molecular weight of 250.11 g/mol .

Properties

Molecular Formula |

C7H8BrNO2S |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanoic acid |

InChI |

InChI=1S/C7H8BrNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |

InChI Key |

CHYYZVCHTLNBGO-YFKPBYRVSA-N |

Isomeric SMILES |

C1=CSC(=C1[C@H](CC(=O)O)N)Br |

Canonical SMILES |

C1=CSC(=C1C(CC(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid typically involves the incorporation of a bromothiophene moiety into an amino acid framework. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated amino acid under palladium catalysis . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of dehalogenated thiophene derivatives.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Heterocyclic Compounds: The compound can be used as a building block for the synthesis of more complex heterocyclic structures.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.

Medicine:

Drug Development:

Industry:

Materials Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The amino acid component allows for incorporation into biological systems, facilitating its study and application in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogen Type and Position

The halogen substituent (Br, Cl, I, F) and its position on the aromatic ring significantly alter physicochemical properties and biological activity. Key comparisons include:

Table 1: Substituent and Molecular Properties

Key Observations :

- Bromine vs. Chlorine/Iodine: Bromine’s intermediate size and electronegativity balance lipophilicity and reactivity.

- Thiophene vs.

Biological Activity

(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid is a novel amino acid derivative notable for its unique thiophene structure, which includes a bromine substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrNOS

- Molecular Weight : Approximately 250.12 g/mol

- CAS Number : 955879-83-1

The structure of this compound features a thiophene ring that enhances its biological interactions due to the electron-withdrawing nature of the bromine atom.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell cycle progression, likely through modulation of specific signaling pathways.

The biological effects of this compound are attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could interact with specific receptors, influencing signaling cascades that regulate cell growth and survival.

- Apoptotic Pathways : Evidence suggests that it promotes apoptosis in cancer cells by activating caspases and other apoptotic factors.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

- Cancer Cell Line Research : In experiments involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.